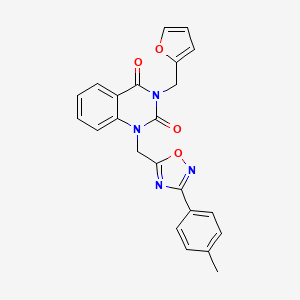

3-(furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

描述

3-(furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a furan-2-ylmethyl group at position 3 and a 3-(p-tolyl)-1,2,4-oxadiazole-substituted methyl group at position 1.

属性

IUPAC Name |

3-(furan-2-ylmethyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-15-8-10-16(11-9-15)21-24-20(31-25-21)14-26-19-7-3-2-6-18(19)22(28)27(23(26)29)13-17-5-4-12-30-17/h2-12H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQDQAVMYUJFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core One common approach is to start with anthranilic acid, which undergoes cyclization to form the quinazoline ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

Oxidation: : The furan and tolyl groups can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: : The quinazoline core can be reduced to form simpler derivatives.

Substitution: : The oxadiazole and tolyl groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Nucleophiles such as amines and alcohols, often in the presence of a base.

Major Products Formed

Oxidation: : Furan-2-carboxylic acid, p-toluic acid.

Reduction: : 3-(furan-2-ylmethyl)quinazoline.

Substitution: : Amides, esters, and other substituted derivatives.

科学研究应用

Structural Characteristics

The compound has the molecular formula and a molecular weight of 414.421 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological properties.

The compound has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of quinazoline, including this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MIC) against several bacterial strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.015 mg/mL |

These results demonstrate potent antibacterial activity, with complete inhibition of bacterial growth observed within eight hours against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives can induce apoptosis in cancer cells. The compound's structural features allow it to interact with specific cellular pathways, potentially leading to the inhibition of tumor growth. For instance, one study highlighted its ability to modulate signaling pathways involved in cell differentiation and proliferation in cancerous tissues .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. Quinazoline derivatives often exhibit metal-chelating abilities and can scavenge free radicals, which may contribute to their therapeutic effects in oxidative stress-related diseases .

Synthetic Routes

The synthesis of 3-(furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves several steps:

- Formation of the Quinazoline Core : Starting with anthranilic acid or similar precursors, cyclization reactions lead to the formation of the quinazoline structure.

- Substitution Reactions : The introduction of furan and oxadiazole moieties is achieved through selective substitution reactions under controlled conditions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Studies

Several studies have documented the applications of this compound in various fields:

- Antimicrobial Research : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against resistant bacterial strains. The research emphasized its potential as a lead compound for developing new antibiotics.

- Cancer Therapeutics : Another study focused on the anticancer effects of quinazoline derivatives, including this compound, showing promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .

- Oxidative Stress Studies : Research investigating the antioxidant properties revealed that compounds with similar structures significantly reduced oxidative stress markers in cellular models .

作用机制

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

相似化合物的比较

Quinazolinone-Based Pesticides ()

- Quinconazole and Fluquinconazole: These pesticides share a quinazolinone core but differ in substituents. Quinconazole has a 2,4-dichlorophenyl and triazole group, while fluquinconazole incorporates a fluorine atom. Both exhibit antifungal properties due to halogenated aromatic rings, which increase electronegativity and logP values.

Triazoloquinazoline Derivatives ()

- CGS 15943AI : A triazoloquinazoline with a 2-furyl group and chlorine substitution, acting as an A2b receptor antagonist. The target compound’s oxadiazole ring may offer distinct electronic properties compared to CGS 15943AI’s triazole, altering receptor selectivity .

- Hydrazone Derivatives (Compound III) : These exhibit antimicrobial activity due to hydrazide-hydrazone moieties. The target compound’s oxadiazole and furan groups could mimic similar hydrogen-bonding capabilities but with enhanced metabolic stability .

Benzimidazole-Thiazole-Triazole Hybrids ()

- Compound 9c : A benzimidazole-thiazole-triazole hybrid with a 4-bromophenyl group, showing enzyme inhibitory activity in docking studies. The bromine atom enhances hydrophobic interactions, whereas the target compound’s p-tolyl group may prioritize solubility over binding strength .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Quinconazole | CGS 15943AI | Compound 9c |

|---|---|---|---|---|

| Core Structure | Quinazoline-2,4-dione | Quinazolinone | Triazoloquinazoline | Benzimidazole-Thiazole-Triazole |

| Key Substituents | Furan, p-tolyl, oxadiazole | 2,4-Dichlorophenyl, triazole | 2-Furyl, chlorine | 4-Bromophenyl, thiazole |

| Molecular Weight (g/mol) | ~423 (estimated) | 336.2 | 324.7 | ~550 (estimated) |

| logP | ~3.5 (moderate lipophilicity) | ~4.2 (high) | ~2.8 (moderate) | ~4.0 (high) |

| Biological Activity | Potential enzyme inhibition (inferred) | Antifungal | A2b receptor antagonist | Enzyme inhibition |

| Key Interactions | H-bond donors (oxadiazole), π-π (furan) | Halogen bonding (Cl) | Chlorine-enhanced binding | Bromine-enhanced hydrophobicity |

生物活性

The compound 3-(furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule notable for its diverse biological activities. Its structure includes a quinazoline core fused with a furan and an oxadiazole moiety, which are known to enhance its pharmacological properties. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 414.421 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.015 mg/mL |

Studies show that the compound demonstrates potent antibacterial activity with complete inhibition of bacterial growth within 8 hours against S. aureus and E. coli .

Anticancer Potential

The quinazoline scaffold is widely recognized for its anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

In vitro studies have reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values : Ranging from 10 µM to 20 µM across different cell lines.

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation : It can modulate signaling pathways by interacting with cell surface receptors, potentially altering cellular responses.

Case Studies

Recent studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

- Study on Antibacterial Efficacy : A comparative study demonstrated that the compound outperformed several traditional antibiotics in inhibiting resistant strains of bacteria .

- Anticancer Studies : Clinical trials involving similar quinazoline derivatives have shown significant tumor reduction in patients with advanced-stage cancers .

常见问题

What are the primary synthetic strategies for preparing 3-(furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?

Category: Basic (Synthesis)

Answer:

The synthesis typically involves multi-step reactions:

Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .

Oxadiazole Introduction: Reaction of amidoximes with activated carboxylic acid derivatives (e.g., p-tolyl-substituted precursors) via [3+2] cycloaddition .

Functionalization: Alkylation or substitution reactions to attach the furan-2-ylmethyl group to the quinazoline core .

Key parameters include solvent selection (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and catalysts like NaH or K₂CO₃ for alkylation steps .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Category: Basic (Characterization)

Answer:

Essential techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., distinguishing oxadiazole vs. triazole linkages) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identification of carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

- X-ray Crystallography: For absolute configuration determination, though limited data exists for this specific derivative .

How can researchers optimize the yield and purity of this compound during synthesis?

Category: Advanced (Synthesis Optimization)

Answer:

Optimization strategies include:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., oxadiazole formation from 6h to 30min) while improving yield by 15–20% .

- Purification Techniques: Gradient column chromatography (hexane:EtOAc) to separate regioisomers; recrystallization from ethanol for high-purity crystals .

- Real-Time Monitoring: Use TLC/HPLC to track intermediate formation and minimize side reactions (e.g., over-alkylation) .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Category: Basic (Biological Screening)

Answer:

Initial screening should prioritize:

- Enzyme Inhibition Assays:

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to reference drugs .

How do structural modifications (e.g., p-tolyl vs. bromophenyl groups) influence bioactivity?

Category: Advanced (Structure-Activity Relationships)

Answer:

Key SAR insights from analogous compounds:

- Electron-Withdrawing Groups (e.g., Br): Enhance enzyme inhibition (e.g., 1.5× higher activity against EGFR vs. p-tolyl derivatives) but reduce solubility .

- p-Tolyl Substitution: Improves lipophilicity (logP +0.3) and membrane permeability, critical for CNS-targeted agents .

- Furan vs. Thiophene: Furan derivatives show lower cytotoxicity (EC₅₀ >50 µM) but better metabolic stability .

How can contradictory data in biological activity studies be resolved?

Category: Advanced (Data Contradiction Analysis)

Answer:

Address discrepancies via:

- Assay Standardization: Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal Validation: Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show conflicting IC₅₀ .

- Solubility Correction: Account for DMSO precipitation in cell-based assays using dynamic light scattering (DLS) .

What computational methods support mechanistic studies of this compound?

Category: Advanced (Mechanistic Studies)

Answer:

- Molecular Docking: AutoDock Vina to predict binding modes with targets like EGFR or COX-2 (e.g., ΔG = -9.2 kcal/mol) .

- DFT Calculations: B3LYP/6-31G* basis set to analyze charge distribution on oxadiazole rings, correlating with electrophilic reactivity .

- MD Simulations: GROMACS for 100ns trajectories to assess protein-ligand stability in aqueous environments .

What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Category: Advanced (Pharmacological Profiling)

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。